2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with benzodioxole and dimethoxyphenyl substituents. The 7-methyl group may influence solubility and metabolic stability, as observed in related derivatives .
Synthetic routes for this class of compounds typically involve cyclocondensation reactions, as demonstrated by Vydzhak and Panchishin, who developed methods to generate diverse analogs via hydrazine-mediated ring closure or alkylation of precursor scaffolds .
Properties
Molecular Formula |
C28H23NO7 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H23NO7/c1-15-4-7-19-18(10-15)26(30)24-25(17-6-9-20(32-2)22(12-17)33-3)29(28(31)27(24)36-19)13-16-5-8-21-23(11-16)35-14-34-21/h4-12,25H,13-14H2,1-3H3 |
InChI Key |
UZLIQSFAYOWZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=C(C=C6)OC)OC |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclization Strategy
The chromeno[2,3-c]pyrrole core is synthesized via a one-pot reaction involving three components:
-
Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate : Serves as the β-ketoester precursor, introducing the 7-methyl substituent.
-
3,4-Dimethoxybenzaldehyde : Provides the 1-(3,4-dimethoxyphenyl) moiety.
-
(1,3-Benzodioxol-5-yl)methylamine : Introduces the 2-(1,3-benzodioxol-5-ylmethyl) group.
The reaction proceeds in dry ethanol with 1.1 equivalents of (1,3-benzodioxol-5-yl)methylamine to account for steric hindrance. After initial stirring at 40°C for 20 minutes, 1 mL of acetic acid is added to catalyze dehydration, followed by reflux at 80°C for 20 hours. The product precipitates upon cooling and is purified via crystallization from ethanol, achieving yields of 70–86%.
Mechanistic Insights :
-
Step 1 : Formation of an imine intermediate between the aldehyde and amine.
-
Step 2 : Michael addition of the β-ketoester to the imine, generating a tetrahedral intermediate.
-
Step 3 : Acid-catalyzed cyclodehydration to form the chromeno-pyrrole core.
Functional Group Introduction and Optimization
Substituent Compatibility
The synthetic protocol tolerates diverse substituents:
Electron-donating groups (e.g., methoxy) on the aldehyde require extended heating (2 hours), while electron-withdrawing groups (e.g., halogens) accelerate the reaction (15–20 minutes).
Solvent and Catalytic Optimization
-
Solvent : Ethanol is preferred for its ability to dissolve polar intermediates and facilitate crystallization.
-
Catalyst : Acetic acid (1 mL) enhances dehydration efficiency without side reactions. Excess acid (>1 mL) lowers yields due to premature protonation of intermediates.
Purification and Characterization
Isolation Techniques
The crude product is isolated via vacuum filtration or solvent evaporation, followed by crystallization from ethanol. Chromatography is avoided to maintain scalability, with purity confirmed by HPLC (>95%).
Spectroscopic Validation
-
IR Spectroscopy : Peaks at 1715 cm⁻¹ (C=O lactone) and 1656 cm⁻¹ (C=O ketone) confirm core structure.
-
¹H NMR : Distinct signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 5.1 ppm (benzodioxol methylene).
Alternative Synthetic Routes
Multicomponent Reactions with Arylglyoxals
Arylglyoxals, malononitrile, and 4-amino coumarins form dihydrochromeno[4,3-b]pyrrol derivatives under reflux. Adapting this protocol for [2,3-c] systems remains unexplored but could offer orthogonal routes.
Industrial Scalability Considerations
Cost-Efficiency Metrics
| Parameter | Laboratory Scale | Pilot Scale (10x) |
|---|---|---|
| Yield | 70–86% | 68–82% |
| Purity | >95% | >93% |
| Reaction Time | 20 hours | 18 hours |
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug lead compound.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations:
Substituent Bulk and Enzyme Affinity : The 1,3-benzodioxol-5-ylmethyl group at Position 2 in the target compound likely enhances ATX binding compared to simpler alkyl or phenyl groups, as seen in compound 7 from , where bulkier substituents improved inhibition potency .
Solubility: The 3,4-dimethoxyphenyl group (Position 1) and methyl group (Position 7) may confer moderate hydrophilicity, though solubility is expected to be lower than derivatives with polar substituents (e.g., dimethylaminoethyl) .
Synthetic Feasibility : Yields for analogous compounds vary significantly (e.g., 68% for compound 7 in vs. lower yields for less optimized routes in ), suggesting that the target compound’s synthesis may require precise stoichiometric control .
Pharmacological and Physicochemical Data
Table 2: Comparative Pharmacological Profiles (Inferred from Evidence)
Key Findings:
- Bulky substituents at Position 2 correlate with improved enzyme binding .
- Solubility: The target compound’s solubility is expected to exceed that of non-polar analogs (e.g., 2-methyl-1-phenyl derivatives) due to its methoxy and benzodioxole groups but may trail amino-substituted derivatives due to the lack of ionizable groups .
- Metabolic Stability: The methyl group at Position 7 may reduce oxidative metabolism compared to unsubstituted analogs, as observed in related chromenopyrrole derivatives .
Biological Activity
The compound 2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its potential biological activities, which include antibacterial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Molecular Formula: C27H25N3O7
- Molecular Weight: 503.51 g/mol
- InChIKey: NDZLKVPBRYFZKS-UHFFFAOYSA-N
The presence of functional groups such as benzodioxole and methoxyphenyl moieties contributes to its biological activity.
Biological Activity Overview
Research has indicated that derivatives of chromeno-pyrrole exhibit a range of biological activities:
-
Antibacterial Activity:
- Studies have shown that related compounds demonstrate significant antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For instance, chromeno derivatives have been compared to established antibiotics like gentamicin in their effectiveness against these pathogens .
-
Anticancer Potential:
- The anticancer properties of pyrrole derivatives have been extensively studied. Compounds similar to the one have been noted for their ability to inhibit cell proliferation in various cancer cell lines. They may act through mechanisms involving apoptosis induction and inhibition of specific kinases involved in cancer progression .
- Anti-inflammatory Effects:
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
In a controlled study comparing various chromeno derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. The study highlighted the potential of these compounds as alternatives in treating bacterial infections resistant to standard therapies.
Case Study: Anticancer Mechanism
A specific derivative was tested on human breast cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis, suggesting that this compound could be a candidate for further development as an anticancer agent.
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multicomponent reactions, such as condensation of substituted benzaldehydes with amines and 4-hydroxyphenyl derivatives under basic conditions. Key steps include optimizing stoichiometry and reaction time to minimize side products. Purity is verified using HPLC (>95% purity) and structural confirmation via H/C NMR (e.g., benzodioxol methylene protons at δ 4.8–5.2 ppm, methoxy groups at δ 3.7–3.9 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Identifies substituent environments (e.g., methoxy protons, benzodioxol groups).
- HPLC : Ensures purity by detecting trace intermediates.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., expected [M+H]+ ion at m/z ~540–560).
- X-ray Crystallography (if available): Resolves stereochemistry of the fused chromeno-pyrrole core .
Q. What preliminary biological activities have been reported for similar chromeno-pyrrole derivatives?
Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example, 7-chloro derivatives show IC values of 2–10 μM against cancer cell lines (e.g., MCF-7), attributed to intercalation with DNA or kinase inhibition .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature Control : Reactions at 60–80°C reduce decomposition of heat-sensitive substituents (e.g., benzodioxol groups).
- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclization steps, improving yields by 15–20% .
Q. How to address contradictions in reported bioactivity data across studies?
Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups like -Cl vs. -OCH) or assay conditions. For example, 3,4-dimethoxy groups enhance lipophilicity and membrane permeability compared to hydroxylated analogs. Validate results using standardized assays (e.g., ATP-based viability tests) and control for batch-to-batch purity variations .
Q. What computational methods predict the compound’s reactivity and stability?
Quantum chemical calculations (DFT) model reaction pathways, such as cyclization barriers. Molecular dynamics simulations assess solvent interactions (e.g., aqueous vs. DMSO stability). Tools like Gaussian 16 or ORCA are recommended for transition-state analysis .
Q. Which substituents critically influence structure-activity relationships (SAR)?
- Benzodioxol Group : Enhances π-π stacking with aromatic residues in enzyme active sites.
- 3,4-Dimethoxyphenyl : Increases metabolic stability compared to hydroxylated analogs.
- 7-Methyl : Reduces steric hindrance, improving binding affinity (e.g., ∆G = -9.2 kcal/mol in docking studies) .
Q. What mechanisms underlie its interaction with biological targets?
The compound inhibits topoisomerase II by intercalating into DNA, as shown via fluorescence quenching assays (K = 0.8 μM). Alternatively, it may modulate kinase activity (e.g., EGFR inhibition at IC = 5.3 μM) by competing with ATP-binding pockets .
Q. How does pH or temperature affect its stability during storage?
- pH Stability : Degrades rapidly in acidic conditions (t < 24 hrs at pH 3) due to lactone ring hydrolysis.
- Thermal Stability : Stable up to 150°C (TGA data), but prolonged storage at >40°C accelerates dimerization. Recommend lyophilization and storage at -20°C under inert gas .
Q. What are its potential applications in material science?
The extended conjugated system enables use in organic semiconductors (e.g., hole mobility = 0.12 cm²/V·s) or as a fluorophore (λ = 450 nm). Functionalization with electron-deficient groups (e.g., -NO) enhances optoelectronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
